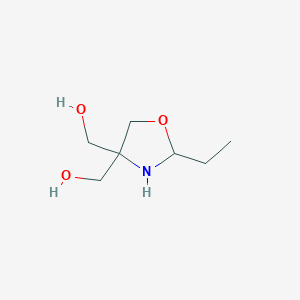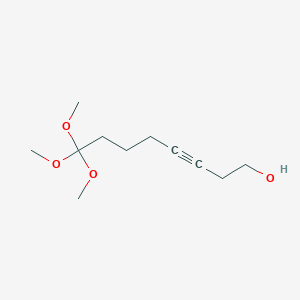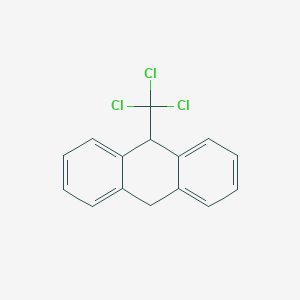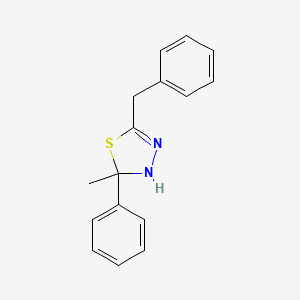
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their versatile biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of 1,3,4-thiadiazole derivatives makes them valuable in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
The synthesis of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of aldehydes or ketones with thioaroylhydrazines . The reaction typically takes place under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods for 1,3,4-thiadiazole derivatives often involve large-scale reactions using hydrazonoyl halides and thiocyanates . These reactions are carried out in the presence of a base, such as triethylamine, and the products are isolated through filtration and drying.
Análisis De Reacciones Químicas
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using sodium borohydride, leading to the formation of dihydro derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the thiadiazole ring, resulting in halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields sulfoxides, while reduction with sodium borohydride produces dihydro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- involves its interaction with various molecular targets and pathways. The compound can disrupt DNA replication processes, making it effective against bacterial and cancer cells . It also interacts with key enzymes and proteins, inhibiting their activity and leading to cell death.
Comparación Con Compuestos Similares
1,3,4-Thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- can be compared with other thiadiazole derivatives, such as:
1,2,3-Thiadiazole: Known for its strong aromaticity and stability, but with different biological activities compared to 1,3,4-thiadiazole.
1,2,4-Thiadiazole: Exhibits unique pharmacological properties and is used in the development of various drugs.
1,2,5-Thiadiazole: Less commonly studied but still valuable in certain chemical applications.
The uniqueness of 1,3,4-thiadiazole, 2,3-dihydro-2-methyl-2-phenyl-5-(phenylmethyl)- lies in its specific structure, which allows for diverse chemical modifications and a wide range of biological activities.
Propiedades
Número CAS |
90057-63-9 |
|---|---|
Fórmula molecular |
C16H16N2S |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
5-benzyl-2-methyl-2-phenyl-3H-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H16N2S/c1-16(14-10-6-3-7-11-14)18-17-15(19-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 |
Clave InChI |
IGGQEEOWYNHETB-UHFFFAOYSA-N |
SMILES canónico |
CC1(NN=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


oxophosphanium](/img/structure/B14383937.png)
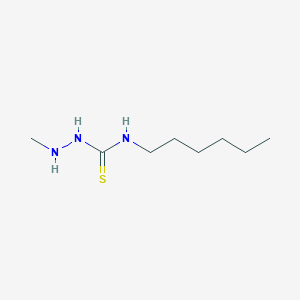
![4-{[5-(Methylsulfanyl)pentyl]oxy}benzoic acid](/img/structure/B14383948.png)

![2-[(Pyridin-4-yl)amino]benzoyl chloride](/img/structure/B14383976.png)
![4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine](/img/structure/B14383984.png)
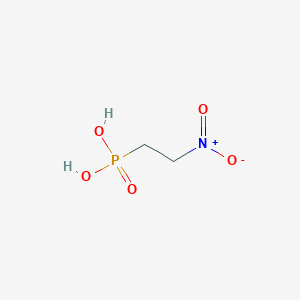
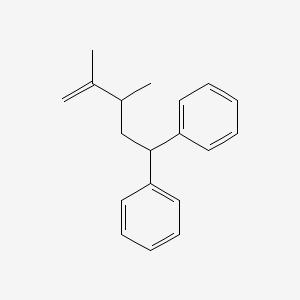

![2-Butyl-1-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B14384002.png)
